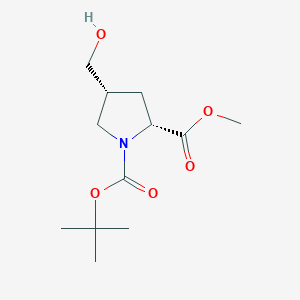

1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

説明

1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of tert-butyl and methyl groups, along with the hydroxymethyl and dicarboxylate functionalities, imparts distinct chemical properties and reactivity to the molecule.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or its equivalents.

Carboxylation: The dicarboxylate groups are typically introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.

化学反応の分析

Nucleophilic Substitution Reactions

The thiazole and triazole rings in the compound participate in nucleophilic substitutions. Key observations include:

-

Thiazole C-2 position : Reacts with phenacyl bromide (17 ) under nucleophilic conditions to form isothiourea intermediates (5 ), followed by cyclocondensation to generate extended heterocyclic systems .

-

Triazole NH group : Acts as a weak nucleophile, reacting with alkyl/aryl bromides in NaOMe/MeOH to form thioether derivatives (e.g., 3a–o in Table 1) .

Table 1: Representative Nucleophilic Substitutions

| Reactant | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenacyl bromide | Isothiourea derivative | PEG-400, 40–45°C, 2h | 55–70 | |

| 2-Bromo-5-nitrothiazole | Thioether derivatives | NaOMe/MeOH, RT, 12h | 60-85 |

Cycloaddition and Ring Formation

The compound serves as a precursor for synthesizing fused heterocycles:

-

Hantzsch-Thiazole Synthesis : Reacts with phenacyl bromide (7 ) in ethanol under reflux to form pyrazoline-thiazole hybrids (31a–b ) via intramolecular cyclization .

-

1,3-Dipolar Cycloaddition : The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked pharmacophores.

Key Reaction Pathway:

-

Step 1 : Thioamide (18 ) reacts with phenacyl bromide (17 ) to form isothiourea (5 ).

-

Step 2 : Cyclocondensation eliminates H₂O, yielding thiazole ring (6 ) .

Oxidation-Reduction Reactions

-

Nitro Group Reduction : The 5-nitrothiazole moiety (if present) undergoes catalytic hydrogenation to form amino derivatives, enhancing solubility and bioactivity .

-

Thioether Oxidation : Thioether linkages (-S-) oxidize to sulfoxides or sulfones using H₂O₂ or mCPBA, altering electronic properties.

Experimental Conditions:

| Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|

| Nitro reduction | H₂, Pd/C, EtOH | Amino-thiazole derivative | |

| Thioether oxidation | H₂O₂, AcOH, 50°C | Sulfone formation |

Functional Group Modifications

-

Amine Derivatization : The primary amine at C-5 of the triazole reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides (e.g., 7a–g ) .

-

Benzodioxole Ring : Resists electrophilic substitution but undergoes ring-opening under strong acidic conditions (e.g., H₂SO₄/HNO₃).

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : The bromothiazole subunit couples with aryl boronic acids to form biaryl systems, enhancing π-conjugation.

-

Buchwald-Hartwig Amination : Functionalizes the triazole ring with secondary amines using Pd catalysts .

Table 2: Catalytic Cross-Coupling Examples

| Coupling Type | Catalyst | Substrate | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | 75 | |

| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | Piperidine | 68 |

Acid-Base Reactivity

-

Protonation Sites : The triazole NH (pKa ~6.5) and thiazole nitrogen (pKa ~2.8) protonate under acidic conditions, influencing solubility and

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- Structural Features :

- Pyrrolidine ring

- Tert-butyl group at position 1

- Two carboxylate groups at positions 1 and 2

These structural characteristics influence the compound's reactivity and interactions with biological targets.

Scientific Research Applications

The applications of 1-tert-butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate can be categorized into several domains:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its versatile reactivity. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a valuable building block for synthetic chemists .

Biological Research

In biological contexts, this compound has been studied for its potential as an enzyme inhibitor. It has shown effectiveness in modulating enzyme activity related to tumor progression and inflammation by inhibiting cysteine cathepsins. Additionally, it has been explored for its neuroprotective properties, indicating potential applications in treating neurodegenerative diseases .

Medicinal Chemistry

Research into therapeutic applications has identified this compound as a candidate for drug development targeting specific biological pathways. Its ability to interact with molecular targets such as enzymes and receptors positions it as a potential agent in cancer therapy and other diseases .

Enzyme Interaction Studies

Research has demonstrated that this compound can inhibit specific enzymes implicated in disease processes. For instance:

- Antitumor Activity : In vitro assays indicated that this compound could induce apoptosis in various cancer cell lines by modulating apoptotic pathways. This suggests its potential role as an adjunct therapy in cancer treatment .

Neuroprotective Studies

Preliminary studies have indicated possible neuroprotective effects of the compound in models of neurodegeneration. These findings warrant further investigation into its mechanisms and therapeutic potential in neurological disorders .

作用機序

The mechanism by which 1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions. For instance, in medicinal chemistry, it may act as an inhibitor by binding to active sites of enzymes, thereby modulating their activity.

類似化合物との比較

1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks one carboxylate group, leading to different reactivity and applications.

1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxamide: Contains amide groups instead of carboxylates, affecting its chemical behavior and biological activity.

Uniqueness: 1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

生物活性

1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its pyrrolidine ring structure, which is substituted with a tert-butyl group and a hydroxymethyl group. Its molecular formula is , and it has a molecular weight of approximately 259.3 g/mol. The presence of these functional groups contributes to its unique properties and biological activities.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity to target proteins.

- Receptor Modulation : It may influence receptor pathways involved in cellular signaling, particularly those related to inflammation and fibrosis.

- Metabolic Stability : The tert-butyl group enhances lipophilicity, which may improve the compound's metabolic stability and bioavailability.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities:

- Anti-Fibrotic Effects : In studies involving liver fibrosis models, the compound showed significant inhibition of collagen production and reduced expression of fibrosis markers such as COL1A1 and α-SMA. For instance, in LX-2 cells stimulated by TGFβ1, treatment with the compound resulted in a dose-dependent decrease in fibronectin and other fibrotic proteins .

| Concentration (μmol/L) | COL1A1 Expression Reduction (%) |

|---|---|

| 50 | 30 |

| 100 | 50 |

| 200 | 70 |

| 500 | 90 |

- Inflammation Modulation : The compound has been shown to mitigate inflammation in cellular models by inhibiting the activation of NF-κB signaling pathways . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Liver Fibrosis Model : In a controlled study using LX-2 cells, treatment with varying concentrations resulted in significant reductions in collagen synthesis markers. The highest concentration tested (500 μmol/L) led to an impressive reduction of over 90% in COL1A1 expression.

- Safety Profile Assessment : The cytotoxicity of the compound was evaluated using the SRB assay across different concentrations. The results indicated a favorable safety profile with high selectivity indices, suggesting that the compound can be effective without significant toxicity at therapeutic doses .

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-14)5-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABWKOSZCAHYJE-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。